molecular formula C18H19N5O4S B10993182 Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10993182
M. Wt: 401.4 g/mol
InChI Key: KSUHVHLQTRITRF-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with nitriles or carboxylic acids under dehydrating conditions.

    Attachment of the pyridine ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Final esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used in the study of biological pathways and mechanisms.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate analogs: Compounds with similar structures but different substituents.

    Other thiazole derivatives: Compounds containing the thiazole ring but different functional groups.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N5O4S/c1-10(2)15-14(17(25)26-3)22-18(28-15)20-12(24)4-5-13-21-16(23-27-13)11-6-8-19-9-7-11/h6-10H,4-5H2,1-3H3,(H,20,22,24)

InChI Key

KSUHVHLQTRITRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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